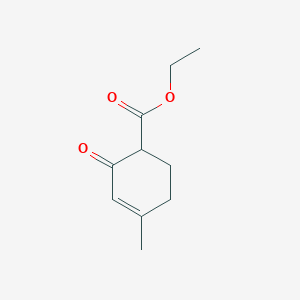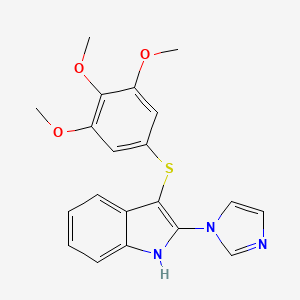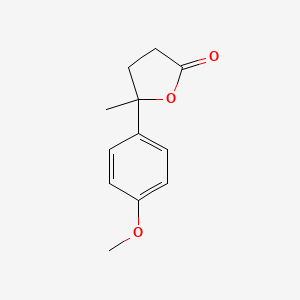
Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C10H14O3This compound is notable for its use in organic synthesis and as a reagent in the preparation of various natural products, including sterols, trisporic acids, and terpenoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: Methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: 2-Methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is hydrolyzed to obtain Hagemann’s ester.
Industrial Production Methods
Industrial production methods for ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding different reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate is widely used in scientific research due to its versatility in organic synthesis. It serves as a key building block in the synthesis of natural products, including sterols, trisporic acids, and terpenoids . Additionally, it is used in the preparation of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate involves its reactivity as a ketone and ester. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: Similar in structure but differs in the position of the methyl group.
Ethyl 6-methyl-2-oxo-3-cyclohexene-1-carboxylate: Another similar compound with a different position of the methyl group.
Uniqueness
Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis. Its ability to form stable intermediates and products makes it valuable in the synthesis of complex natural products and pharmaceuticals.
Properties
CAS No. |
14619-42-2 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h6,8H,3-5H2,1-2H3 |
InChI Key |
VSUKSEUYKFAFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=CC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride](/img/structure/B14110490.png)

![14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene](/img/structure/B14110496.png)
![(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B14110499.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14110503.png)






![1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110556.png)
![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110563.png)
![(1S,4E,8E,11R,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14110566.png)
